Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing and printing textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-nitroaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and ammonia for sulfonamide formation.
Major Products
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the vivid coloration, while the sulfonic acid group enhances solubility in water. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Similar in structure but lacks the azo group.
p-Toluenesulfonic acid: Contains a methyl group instead of the nitro group.
Phenylsulfonic acid: Lacks the azo and nitro groups.
Uniqueness
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is unique due to its combination of azo and nitro groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong coloration and water solubility .
Properties
CAS No. |
66214-46-8 |
---|---|
Molecular Formula |
C18H13N4NaO5S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
sodium;4-[[4-(2-nitroanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)18-4-2-1-3-17(18)19-13-5-7-14(8-6-13)20-21-15-9-11-16(12-10-15)28(25,26)27;/h1-12,19H,(H,25,26,27);/q;+1/p-1 |
InChI Key |
PYIAQEDVAJVCGA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.